molecular formula C19H17N3O4 B12886792 N-(((Benzyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

N-(((Benzyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12886792
M. Wt: 351.4 g/mol
InChI Key: XZICVNRWLHXTQA-UHFFFAOYSA-N
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Description

N-(((Benzyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound featuring a quinoline moiety, a benzyloxycarbonyl group, and an acetimidamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((Benzyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps:

    Formation of Quinolin-8-yloxy Intermediate: The initial step involves the preparation of quinolin-8-yloxy intermediate. This can be achieved by reacting 8-hydroxyquinoline with an appropriate alkylating agent under basic conditions.

    Introduction of Benzyloxycarbonyl Group: The quinolin-8-yloxy intermediate is then reacted with benzyl chloroformate in the presence of a base to introduce the benzyloxycarbonyl group.

    Formation of Acetimidamide: The final step involves the reaction of the benzyloxycarbonylated intermediate with an appropriate amidine source to form the acetimidamide functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(((Benzyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the benzyloxycarbonyl group to a benzyl alcohol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Substituted benzyloxycarbonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(((Benzyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its quinoline moiety is particularly useful in fluorescence-based assays due to its inherent fluorescence properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(((Benzyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The benzyloxycarbonyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-yloxyacetic acid: Similar in structure but lacks the benzyloxycarbonyl and acetimidamide functionalities.

    Benzyloxycarbonyl derivatives: Compounds with similar protective groups but different core structures.

    Acetimidamide derivatives: Compounds with similar amidine functionalities but different substituents.

Uniqueness

N-(((Benzyloxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the combination of its quinoline, benzyloxycarbonyl, and acetimidamide groups

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] benzyl carbonate

InChI

InChI=1S/C19H17N3O4/c20-17(22-26-19(23)25-12-14-6-2-1-3-7-14)13-24-16-10-4-8-15-9-5-11-21-18(15)16/h1-11H,12-13H2,(H2,20,22)

InChI Key

XZICVNRWLHXTQA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N

Origin of Product

United States

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